molecular formula C8H11N3O2 B1330241 Ethyl 4-amino-2-methylpyrimidine-5-carboxylate CAS No. 5472-46-8

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

Cat. No. B1330241
CAS RN: 5472-46-8
M. Wt: 181.19 g/mol
InChI Key: YRKLYFMSXXRRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and various functional groups attached to it, including an ethyl ester group and an amino group.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize various pyridothienopyrimidine derivatives through cyclization reactions . Another study reported the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates by reacting ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles . These methods highlight the versatility of pyrimidine synthesis, which can be tailored to introduce different substituents on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often confirmed using spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry . For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, which provided detailed information about the arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new heterocyclic compounds. For instance, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine to give isoxazolones with pyrimidine rings substituted on N-2 . Additionally, the amino-imino derivative of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure of a pyrazole-pyrimidine derivative revealed a monoclinic space group with specific cell dimensions, indicating the solid-state arrangement of the molecules . The antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives was evaluated, showing that some compounds exhibited promising activity . These properties are crucial for understanding the potential applications of these compounds in various fields, including medicinal chemistry and materials science.

Mechanism of Action

While the exact mechanism of action for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is not specified, pyrimidine derivatives have been studied for their potential neuroprotective and anti-inflammatory properties . They may work by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is classified as a non-combustible solid . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) dust mask are recommended when handling this compound .

Future Directions

Given the potential neuroprotective and anti-inflammatory properties of pyrimidine derivatives , Ethyl 4-amino-2-methylpyrimidine-5-carboxylate could be further studied for its potential therapeutic applications. More research is needed to fully understand its mechanism of action and potential uses.

properties

IUPAC Name

ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLYFMSXXRRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282826
Record name ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

CAS RN

5472-46-8
Record name 5472-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.